Ethane-d6

概要

説明

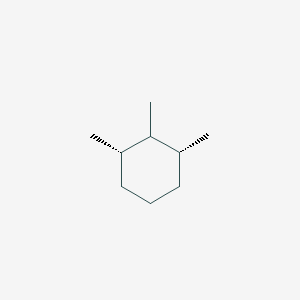

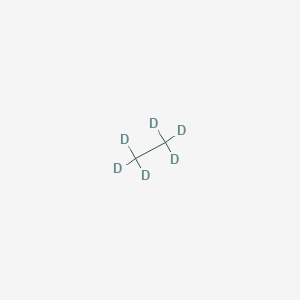

Ethane-d6, also known as Hexadeuteroethane, is a gas with a molecular weight of 36.11 and a linear formula of CD3CD3 .

Synthesis Analysis

The synthesis of Ethane-d6 involves the irradiation of pure ethane at low temperatures under ultrahigh vacuum conditions. This process simulates the secondary electrons produced in the track of galactic cosmic rays .Molecular Structure Analysis

The molecular structure of Ethane-d6 is represented by the formula CD3CD3 . The InChI string is 1S/C2H6/c1-2/h1-2H3/i1D3,2D3 and the InChI key is OTMSDBZUPAUEDD-WFGJKAKNSA-N .Chemical Reactions Analysis

The thermal decomposition of an acetylene–ethane-d6 mixture indicates that the rate constant for hydrogen abstraction from acetylene by methyl is more than 20 times less than for abstraction from ethane .Physical And Chemical Properties Analysis

Ethane-d6 is a colorless and odorless gas at standard temperature and pressure. It has a boiling point of -88 °C and a melting point of -172 °C . It has a molecular weight of 36.11 g/mol .科学的研究の応用

Gas-Phase Thermochemistry and Reactivity : Ethane-d6 is used in studies involving gas-phase thermochemistry. For instance, the reactivity of Pt(IV)-methyl complexes in the gas phase was investigated, highlighting the reductive elimination of alkanes like ethane from such complexes (Couzijn et al., 2014).

Combustion and Fuel Research : Ethane-d6 plays a role in the study of combustion processes. Research on diesel-methane dual-fuel combustion, for example, examined the effects of ethane addition, contributing to understanding how ethane influences combustion efficiency and emissions (Ahmad et al., 2021).

Environmental Biodegradation : Studies have explored the potential for biological degradation of pollutants like 1,4-dioxane in groundwater aquifers, where ethane (and potentially ethane-d6) can be used as a primary substrate to stimulate this process (Hatzinger et al., 2017).

Photocatalytic Conversion : Ethane-d6 is relevant in research on photocatalytic conversion, particularly in the context of converting ethane to useful chemicals through photocatalysis (Zhu et al., 2019).

Laser Applications in Chemistry : The interaction between ethane and laser pulses has been studied, providing insights into the dynamics of molecular reactions triggered by laser interactions (Azyazov et al., 2016).

Chemical Looping and Catalysis : Research into chemical looping strategies for converting ethane to ethanol, using molecular oxygen and nitrogen dioxide, has shown promising results. This process, which involves photo-assisted nitration of ethane, highlights the potential of ethane in chemical synthesis and catalysis (He et al., 2021).

Marine Hydrocarbon Seeps and Microbial Activity : Studies on anaerobic oxidation of ethane by archaea from marine hydrocarbon seeps provide insight into the biological consumption of ethane under anoxic conditions, which is significant for understanding the microbial ecology of such environments (Chen et al., 2019).

Astrochemistry and Comet Research : Ethane-d6 is also significant in astrochemistry, particularly in studying the composition of comets. For example, research on monodeuterated ethane in comets helps in understanding the cosmogenic indicators in these celestial bodies (Doney et al., 2020).

Ethane Dehydrogenation and Ethylene Production : Ethane dehydrogenation processes, crucial for ethylene production, have been explored in studies using zeolite membrane reactors. This research contributes to advancements in chemical industry processes (Dangwal et al., 2017).

Nanotechnology Applications : Ethane-d6 is involved in the synthesis of carbon nanotubes, where it serves as an efficient carbon source in chemical vapor deposition processes, illustrating its role in material science and nanotechnology (Louis et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

1,1,1,2,2,2-hexadeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6/c1-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMSDBZUPAUEDD-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167532 | |

| Record name | Ethane-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Compressed gas; [Sigma-Aldrich MSDS] | |

| Record name | Ethane-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ethane-d6 | |

CAS RN |

1632-99-1 | |

| Record name | Ethane-d6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of ethane-d6? How do its spectroscopic properties differ from ethane?

A1: Ethane-d6 has the molecular formula C2D6 and a molecular weight of 36.11 g/mol. The presence of deuterium significantly affects its vibrational frequencies due to the mass difference compared to hydrogen. This results in characteristic shifts in infrared (IR) and Raman spectra, making spectroscopic identification and analysis possible. For example, the parallel band of ethane is observed at 2753 cm-1, while in ethane-d6, it shifts to 2816 cm-1. [] This isotopic shift is also noticeable in other vibrational modes, as observed in studies on the vibrational spectra of solid ethane-d6. []

Q2: How does deuterium substitution in ethane-d6 affect its reactivity compared to ethane?

A2: The presence of deuterium in ethane-d6 leads to a kinetic isotope effect. This means that the rate of chemical reactions involving C-D bond cleavage is slower compared to C-H bond cleavage in ethane. This effect is attributed to the difference in zero-point vibrational energies between C-D and C-H bonds. For instance, the thermal dissociation of ethane-d6 exhibits a secondary kinetic isotope effect where the rate constant ratio (kD1/kH1) is consistently greater than unity across various temperatures and pressures. []

Q3: Can you elaborate on the significance of this kinetic isotope effect in studying reaction mechanisms?

A3: The kinetic isotope effect serves as a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of ethane and ethane-d6, researchers can gain insights into the rate-determining steps and the nature of bond breaking and forming processes. For example, in the study on the thermal decomposition of ethane-d6, the observed kinetic isotope effect supported the involvement of C-H bond breaking in the rate-determining step. [] Additionally, research on the relative reactivities of ethane and ethane-d6 towards hot tritium atoms demonstrated that the replacement of hydrogen with deuterium led to variations in reaction pathways and product distributions. []

Q4: How is ethane-d6 utilized in radiolysis studies to understand reaction pathways?

A4: Ethane-d6 plays a crucial role in radiolysis experiments by helping decipher complex reaction mechanisms initiated by ionizing radiation. By employing mixtures of ethane and ethane-d6, researchers can trace the origin of products and identify whether they originate from molecular detachment processes or radical reactions. For instance, studies on the radiolysis of ethane:ethane-d6 mixtures revealed that a significant portion of methane production occurs via molecular detachment pathways, independent of methyl radical involvement. [] This finding challenged the prevailing understanding of methane formation solely through radical mechanisms.

Q5: Are there specific examples of how ethane-d6 contributed to understanding hydrogen formation in radiolysis?

A5: Yes, studies utilizing ethane-ethane-d6-ethylene mixtures provided valuable insights into the mechanisms of hydrogen formation during ethane radiolysis. [] The isotopic composition analysis of the produced hydrogen revealed that a major portion originated from molecular detachment directly from ethane molecules, while a smaller fraction was formed through hydrogen atom abstraction from ethane by hot hydrogen atoms. These findings highlighted the significance of both molecular and radical pathways in radiolytic hydrogen production.

Q6: How does ethane-d6 contribute to understanding vibrational relaxation processes in liquids?

A6: Ethane-d6 serves as a model system for investigating vibrational relaxation dynamics in liquids using Raman spectroscopy. The distinct vibrational frequencies of C-D bonds in ethane-d6, compared to C-H bonds in ethane, allow for selective excitation and probing of vibrational modes. Analysis of the bandwidths and lineshapes in the Raman spectra of ethane-d6 provided insights into the timescales and mechanisms of energy transfer between vibrational modes and the surrounding solvent molecules. [, ]

Q7: How is ethane-d6 employed in computational chemistry to study molecular structures and interactions?

A7: Ethane-d6 serves as a valuable benchmark molecule for developing and validating computational methods in chemistry. Due to its small size and well-defined structure, ethane-d6 allows for high-level quantum chemical calculations to determine its vibrational frequencies, potential energy surfaces, and other molecular properties with high accuracy. These calculated data can then be compared to experimental measurements, such as IR and Raman spectra, to assess the performance and reliability of computational models. [] Such studies contribute to refining theoretical methods for accurately predicting the properties and behavior of more complex molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)